N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
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Overview
Description
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenylsulfonyl group, which is known for its electron-withdrawing properties.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that pyrrolidine derivatives are known to interact with their targets, causing a variety of changes .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives have been studied, which can impact their bioavailability .
Result of Action
It is known that pyrrolidine derivatives have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide typically involves the reaction of N-ethylpyrrolidine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-aminomethylpyrrolidine: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.
N-methyl-2-pyrrolidone: A simpler pyrrolidine derivative with different industrial applications.
Uniqueness
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is unique due to the presence of both the pyrrolidine ring and the phenylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUCOWQNCSJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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